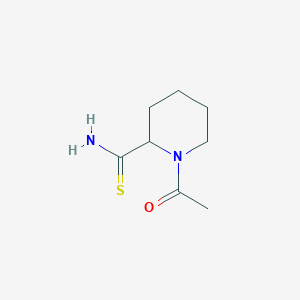

1-Acetylpiperidine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-6(11)10-5-3-2-4-7(10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIARHZOEBXEGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of 1-Acetylpiperidine-2-carbothioamide

Precursor Synthesis and Derivatization

The synthesis of the target compound would likely commence with a readily available precursor such as piperidine-2-carboxylic acid or its corresponding nitrile, 2-cyanopiperidine.

Route A: Starting from Piperidine-2-carboxylic Acid

N-Acetylation: The synthesis can begin with the N-acetylation of piperidine-2-carboxylic acid. This is a standard transformation that can be achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield 1-acetylpiperidine-2-carboxylic acid.

Amide Formation: The resulting carboxylic acid can then be converted to its corresponding amide, 1-acetylpiperidine-2-carboxamide. This is typically accomplished through activation of the carboxylic acid (e.g., conversion to an acid chloride or using coupling agents like HATU) followed by reaction with ammonia.

Thionation: The final step would involve the thionation of the amide to the desired carbothioamide.

Route B: Starting from 2-Cyanopiperidine

N-Acetylation: 2-Cyanopiperidine can be N-acetylated using standard procedures with acetyl chloride or acetic anhydride to give 1-acetyl-2-cyanopiperidine.

Conversion to Carbothioamide: The nitrile group can then be converted directly to a carbothioamide.

Key Synthetic Steps and Reaction Conditions

The pivotal steps in the synthesis of this compound are the formation of the N-acetyl group and the creation of the carbothioamide moiety.

N-Acetylation: The acetylation of the piperidine (B6355638) nitrogen is a well-established reaction. For instance, the synthesis of the related compound 1-acetylpiperidine-4-carboxamide (B2669396) is achieved by treating piperidine-4-carboxamide with acetic anhydride in the presence of triethylamine (B128534). A similar strategy would be applicable to piperidine-2-carboxamide (B12353) or 2-cyanopiperidine.

Carbothioamide Formation:

From Amide: The conversion of a carboxamide to a carbothioamide is commonly achieved using thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation. The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at elevated temperatures.

From Nitrile: The conversion of a nitrile to a primary thioamide can be accomplished by reacting the nitrile with a source of hydrogen sulfide (B99878) (H₂S). This reaction is often catalyzed by a base. For example, the synthesis of piperidine-4-carbothioamide (B1532958) hydrochloride involves the reaction of 4-cyanopiperidine (B19701) hydrochloride with hydrogen sulfide in the presence of a catalytic amount of a base like triethylamine in a solvent such as ethanol. This process is typically conducted under pressure in a sealed reactor. A similar approach could be employed for the conversion of 1-acetyl-2-cyanopiperidine.

A summary of a plausible synthetic route is presented in the table below.

| Step | Starting Material | Reagent(s) | Product | Key Transformation |

| 1 | Piperidine-2-carboxamide | Acetic anhydride, Triethylamine | 1-Acetylpiperidine-2-carboxamide | N-Acetylation |

| 2 | 1-Acetylpiperidine-2-carboxamide | Lawesson's Reagent | This compound | Thionation |

Synthesis of Related Piperidine-Carbothioamide Analogues

The piperidine-carbothioamide scaffold is a versatile platform for the development of new chemical entities. The synthesis of analogues allows for the exploration of structure-activity relationships.

Scaffold Modification Strategies

Modifications to the piperidine-carbothioamide scaffold can be achieved at several positions:

Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can significantly alter the molecule's properties. This can be achieved by starting with appropriately substituted piperidine precursors.

Modification of the Acetyl Group: The acetyl group can be replaced with other acyl or sulfonyl groups to probe the electronic and steric requirements at the nitrogen atom.

Substitution on the Carbothioamide: The primary carbothioamide can be further derivatized to secondary or tertiary thioamides by reacting the corresponding nitrile with substituted amines and H₂S or by reacting the primary thioamide with suitable electrophiles.

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate a library of piperidine-carbothioamide analogues. This could involve, for example, a multi-component reaction where a piperidine precursor, a source of the thioamide group, and various acylating agents are combined in a one-pot synthesis. While specific DOS approaches for this scaffold are not extensively reported, the principles of DOS are applicable.

Methodological Advances in Carbothioamide Synthesis

The synthesis of carbothioamides is a fundamental transformation in organic chemistry, and several advancements have been made to improve efficiency and substrate scope.

Traditionally, the use of phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent have been the mainstay for the thionation of amides. However, these reagents can sometimes lead to side reactions and require harsh conditions.

More recent developments in carbothioamide synthesis include:

Flow Chemistry: The use of microreactors and flow chemistry for the reaction of nitriles with H₂S offers improved safety and control over reaction parameters, particularly when dealing with toxic gases like H₂S.

Catalytic Methods: The development of catalytic methods for the conversion of amides to thioamides is an active area of research, aiming to reduce the amount of stoichiometric thionating agent required.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds, including those containing a carbothioamide moiety. For example, the microwave-assisted synthesis of quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety has been reported.

These methodological advances offer greener, safer, and more efficient routes to carbothioamides and can be applied to the synthesis of this compound and its analogues.

Structure Activity Relationship Sar Studies

Conformational Analysis and Stereochemical Impact on Activity

There is no specific conformational analysis or investigation into the stereochemical impact on the biological activity of 1-Acetylpiperidine-2-carbothioamide reported in the accessible literature. For related piperidine (B6355638) structures, it is well-established that the conformation of the piperidine ring (chair, boat, or twist-boat) and the axial or equatorial orientation of substituents can significantly influence how a molecule interacts with a biological target. The stereocenter at the 2-position of this compound would result in enantiomers, which could exhibit different biological activities. However, no studies have been found that explore these aspects for this specific compound.

Substituent Effects on Biological Efficacy

No research detailing the effects of substituents on the biological efficacy of this compound derivatives could be located. SAR studies typically involve synthesizing a series of analogs with different substituents at various positions to understand how these changes affect activity. For instance, modifying the acetyl group or substituting the hydrogens on the piperidine ring could modulate properties like potency, selectivity, and pharmacokinetic parameters. The absence of such studies for this compound means there is no data to construct a meaningful analysis of substituent effects.

Ligand-Based and Structure-Based SAR Development

The development of either ligand-based or structure-based SAR models requires a set of known active compounds or a known biological target structure, respectively. As no specific biological activity has been prominently reported for this compound, and no target protein has been identified, there is no foundation for the development of such SAR models. Consequently, no literature on this topic for the specified compound is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. To build a QSAR model, a dataset of compounds with known and varied biological activities is essential. Given the lack of reported biological data for a series of this compound derivatives, no QSAR models have been developed or published.

Preclinical in Vitro Pharmacological Investigations

In Vitro Efficacy Profiling in Relevant Biological Systems

The unique structural architecture of 1-Acetylpiperidine-2-carbothioamide, featuring both a saturated heterocycle and a sulfur-containing functional group, suggests a potential for diverse biological interactions. The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and its presence in numerous natural alkaloids and synthetic drugs. nih.govresearchgate.net The carbothioamide group, a bioisostere of the amide group, is also a key pharmacophore known to modulate biological activity.

While specific studies on the antimicrobial properties of this compound are not documented in the reviewed literature, the chemical building blocks of the molecule are features in known antimicrobial agents. Piperidine derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial effects. researchgate.net Furthermore, compounds containing a thiazole (B1198619) ring, which can be synthesized from thiosemicarbazone intermediates (related to carbothioamides), have demonstrated antimicrobial potential. smolecule.comwho.int The thioamide moiety itself is a critical component in some antimicrobial drugs. The antifungal activity of certain yeast species has been observed to be affected by compounds that can act on the cell wall or membrane, causing cell lysis. mdpi.com

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Example Compound(s) | Target Organism(s) | Observed Effect |

|---|---|---|---|

| Thiazole Derivatives | N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide | Various bacterial strains | Potential antimicrobial properties smolecule.com |

| Piperidine Derivatives | General Substituted Piperidines | Bacteria, Fungi | Broad-spectrum antimicrobial activity researchgate.net |

The piperidine nucleus is a cornerstone in the development of analgesic agents. pjps.pk Numerous derivatives have been synthesized and evaluated for their pain-relieving capabilities. Studies on synthetic quaternary salts of alkyl piperidines and derivatives of 4-(4'-bromophenyl)-4-piperidinol have demonstrated significant analgesic effects in preclinical models. nih.govnih.gov For instance, certain thiazole derivatives of 4-piperidone, which are structurally related through their piperidine core and the synthesis involving thiosemicarbazone, have shown mild to good dose-dependent analgesic activities. who.int Specifically, chloro and nitro substituted thiazole derivatives of piperidone displayed the highest analgesic effects in one study. who.int The mechanism for some piperidine derivatives is thought to involve the modulation of prostaglandin (B15479496) pathways or interaction with opioid receptors. nih.gov

Table 2: In Vivo Analgesic Activity of Piperidine Derivatives

| Compound/Derivative | Test Model | Result |

|---|---|---|

| Thiazole derivatives of 4-piperidone | Tail flick method | Mild to good dose-dependent activity who.int |

| Chloro and nitro substituted thiazole derivatives | Tail flick method | Highest analgesic activities in the series who.int |

| Thiosemicarbazone derivative of 4-piperidone | Tail flick method | Most significant activity (p-value < 0.01) who.int |

| Methoxy and bromo substituted hydrazinyl thiazole derivatives | Tail flick method | Good pain-reducing property pjps.pk |

Piperidine and its derivatives are frequently explored for their potential to mitigate inflammation. researchgate.netresearchgate.net The piperidine scaffold is present in molecules investigated for their anti-inflammatory action, and its inclusion is a common strategy in the design of new anti-inflammatory drugs. researchgate.net For example, certain pyrrolidinones, which are structurally similar heterocyclic amides, have been disclosed to possess anti-inflammatory properties. google.com Furthermore, some sulfonamide derivatives incorporating thiophene (B33073) and piperidine rings are suggested to have anti-inflammatory effects, possibly through the inhibition of cyclooxygenase enzymes. smolecule.com Compounds containing a piperidine ring have also been investigated as inhibitors of RORγt, a target for inflammatory and autoimmune diseases like rheumatoid arthritis and psoriasis. epo.org

The potential of piperidine-containing compounds in cancer therapy is an active area of research. researchgate.net Substituted piperidines are known to exhibit a broad range of pharmacological activities, including antineoplastic effects. researchgate.net The carbothioamide moiety is also of interest in this field. A notable example is 2,2'-bipyridyl-6-carbothioamide, a compound that has demonstrated both in vitro and in vivo antitumor activity, primarily through the inhibition of ribonucleotide reductase, a crucial enzyme for cell proliferation. nih.gov This suggests that the carbothioamide group within this compound could potentially confer cytotoxic activity against tumor cells. Additionally, efforts to enhance the water solubility and antitumor activity of natural products like 10-hydroxycamptothecin (B1684218) have involved creating conjugates with polyethylene (B3416737) glycol, with some new derivatives showing significantly higher potency against cancer cell lines. mdpi.com

The piperidine ring is a key feature in many compounds that act on the central nervous system. smolecule.comacs.org A significant area of investigation for piperidine derivatives is the inhibition of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. researchgate.net Piperine, a natural alkaloid containing a piperidine ring, is a known MAO inhibitor. researchgate.net Interestingly, a review on piperidine-based MAO inhibitors noted that converting an amide linkage to a thioamide link in certain derivatives leads to a drastic reduction in MAO inhibitory activity. acs.org This finding is highly relevant for this compound and suggests it may not be a potent MAO inhibitor, although other CNS activities cannot be ruled out. Piperidine-based thioamides may target other neurological receptors due to the ring's flexibility and basicity.

Comparative Biological Activity Studies with Related Compounds

The predicted biological profile of this compound can be contextualized by comparing it with related molecules.

Piperine vs. Thioamide Analogues: Piperine, with its piperidine ring and amide linkage, is a potent MAO-B inhibitor. In contrast, converting the amide to a thioamide has been shown to significantly decrease this inhibitory activity. acs.org This suggests that this compound may have a different CNS activity profile than piperine.

Amides vs. Carbothioamides: The replacement of an oxygen atom with sulfur to form a carbothioamide from an amide can significantly alter a molecule's biological properties. This is due to differences in size, electronegativity, and hydrogen bonding capacity. For instance, while some amide-containing piperidines are potent analgesics, the introduction of a carbothioamide group could modulate this activity, as seen in various thiosemicarbazone derivatives which show significant analgesic effects. who.int

Piperidine vs. Other Heterocycles: The piperidine ring's conformational flexibility is key to its role as a versatile scaffold. nih.gov When compared to more rigid aromatic heterocycles, this flexibility allows it to interact with a wider range of biological targets. In the context of MAO inhibition, six-membered heterocyclic rings like piperidine generally show better activity than smaller or larger rings. acs.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(4'-bromophenyl)-4-piperidinol |

| Acetyl salicylic (B10762653) acid |

| 2,2'-bipyridyl-6-carbothioamide |

| 10-hydroxycamptothecin |

| N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide |

| Piperine |

| Polyethylene glycol |

| RORγt |

| Thiamine |

| Penicillin |

| Sulfazole |

| Ritonavir |

In Vitro Metabolic Stability and Transport Evaluation

The metabolic stability of a drug candidate, defined as its susceptibility to biotransformation, is a critical parameter evaluated during preclinical development. nih.gov This assessment, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint), helps predict in vivo pharmacokinetic properties such as bioavailability and half-life. nih.gov Commonly used in vitro systems for this evaluation include liver microsomes, hepatocytes, and other subcellular fractions rich in drug-metabolizing enzymes. nih.gov

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, functions as a biological barrier by expelling a wide array of xenobiotics from cells, thereby limiting drug absorption and distribution. nih.govnih.gov It plays a significant role in the blood-brain barrier and the intestine. nih.gov Evaluating a compound's interaction with P-gp is crucial, as it can be a substrate, inhibitor, or inducer of this transporter, which in turn affects drug efficacy and potential drug-drug interactions. nih.gov

Currently, there is no publicly available data from in vitro studies detailing the metabolic stability or the interaction of this compound with P-glycoprotein or other transporters. Further research is required to characterize these fundamental pharmacokinetic properties.

Selectivity and Off-Target Activity Assessments

Selectivity profiling and off-target activity assessments are essential components of preclinical drug discovery to understand a compound's potential for unintended pharmacological effects. These studies involve screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters to identify any interactions that are not related to its primary mechanism of action.

Information regarding the selectivity and off-target activity of this compound is not available in the public domain. Comprehensive screening is necessary to build a complete pharmacological profile and to anticipate any potential off-target liabilities.

Computational and in Silico Approaches in 1 Acetylpiperidine 2 Carbothioamide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. easychair.org This method is crucial for understanding the potential biological targets of a compound and the molecular basis of its activity. Following docking, ligand-protein interaction simulations provide a detailed map of the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the complex. researchgate.netnih.gov

In the context of 1-acetylpiperidine-2-carbothioamide, molecular docking could be employed to screen it against various protein targets, such as kinases, proteases, or enzymes involved in fungal biosynthesis, especially given that related piperidine-carbothioamide derivatives have been investigated as intermediates for fungicides. google.comnih.gov The simulation would place the molecule into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. Subsequent interaction analysis would reveal key residues involved in the binding, guiding further structural modification to enhance potency or selectivity. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes and represents the type of data generated from a molecular docking study.

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Fungal Lanosterol 14-alpha demethylase | -8.5 | TYR 132, HIS 377 | Hydrogen Bond with Thioamide group |

| Fungal Lanosterol 14-alpha demethylase | -8.5 | PHE 234, LEU 376 | Hydrophobic interaction with Piperidine (B6355638) ring |

| Human Cyclin-Dependent Kinase 2 (CDK2) | -7.2 | LEU 83 | Hydrogen Bond with Acetyl group |

| Human Cyclin-Dependent Kinase 2 (CDK2) | -7.2 | ILE 10, VAL 18 | Hydrophobic interaction with Piperidine ring |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules by simulating their motion over time. cresset-group.com This method is essential for conformational analysis, which involves identifying the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities. ucr.edu For a flexible molecule like this compound, which contains a piperidine ring and rotatable bonds, understanding its conformational landscape is critical, as the biologically active conformation that binds to a target may not be its lowest energy state in solution. chemrxiv.org

Table 2: Conformational States of this compound from a Hypothetical MD Simulation This table illustrates potential findings from a conformational analysis.

| Conformational Feature | Observed State | Relative Population (%) | Description |

|---|---|---|---|

| Piperidine Ring | Chair | ~95% | The most stable conformation for the six-membered ring. |

| Piperidine Ring | Twist-Boat | ~4% | A higher-energy, transient conformation. |

| N-Acetyl Group Orientation | Equatorial | ~80% | The acetyl group points away from the ring, a sterically favored position. |

| 2-Carbothioamide Group Orientation | Axial | ~65% | The carbothioamide group is oriented perpendicular to the ring plane. |

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those that are likely to bind to a specific biological target. nih.gov This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active molecule as a template. nih.gov

The chemical scaffold of this compound could serve as a starting point for a ligand-based virtual screening campaign. nih.gov By searching for molecules with similar structural features or physicochemical properties, researchers can identify novel compounds that might share a similar biological activity. This approach is highly efficient for expanding the chemical space around a lead compound to discover new potential drug candidates. nih.gov

Table 3: Illustrative Workflow for Virtual Screening Based on the this compound Scaffold This table outlines the typical steps and outcomes of a virtual screening process.

| Screening Stage | Method | Number of Compounds | Outcome |

|---|---|---|---|

| Initial Library | Commercial Database | ~2,000,000 | A large, diverse set of molecules. |

| Filtering | Physicochemical Property Filters (e.g., Lipinski's Rule of Five) | ~500,000 | Removal of non-drug-like molecules. |

| Ligand-Based Screening | 2D/3D Similarity Search to Query Molecule | ~10,000 | Selection of compounds structurally similar to the query. |

| Docking & Scoring | Structure-Based Virtual Screening | ~100 | Prioritization of compounds based on predicted binding affinity to the target. |

| Final Hits | Visual Inspection and Clustering | ~10-20 | Selection of the most promising candidates for experimental testing. |

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Properties

Predictive modeling, often utilizing machine learning and quantitative structure-activity relationship (QSAR) models, allows for the in silico estimation of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govbiorxiv.org Pharmacokinetics describes how the body affects a drug (Absorption, Distribution, Metabolism, Excretion - ADME), while pharmacodynamics describes how the drug affects the body. nih.govnih.gov Predicting these properties early in the research process is vital for selecting candidates with a higher probability of success in later clinical stages. frontiersin.orgnih.gov

For this compound, various computational models can predict key ADME parameters based solely on its molecular structure. These predictions can include its solubility, lipophilicity (logP), ability to cross the blood-brain barrier, and potential for metabolism by cytochrome P450 enzymes. researchgate.net This allows for the early identification of potential liabilities that could be addressed through chemical modification.

Table 4: Predicted Pharmacokinetic (ADME) Properties for this compound This table shows representative data from in silico ADME prediction tools.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 186.28 g/mol | Good, within drug-like range. |

| logP (Lipophilicity) | 0.85 | Indicates balanced solubility and permeability. |

| Aqueous Solubility (logS) | -1.5 | Moderately soluble. |

| Number of Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Number of Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. When combined with data mining, it becomes a powerful tool for understanding the structure-activity relationship (SAR) landscape of a class of compounds. SAR analysis explores how changes in the chemical structure of a compound affect its biological activity.

By systematically analyzing data from derivatives of this compound, researchers can build a comprehensive SAR landscape. For example, by comparing the activity of analogs where the piperidine ring is substituted at different positions or the acetyl group is replaced with other functionalities, it is possible to identify the key structural features required for the desired biological effect. This knowledge is crucial for rationally designing more potent and selective compounds. Patent literature often contains such series of related compounds, providing a valuable data source for this type of analysis. google.com

Table 5: Hypothetical Structure-Activity Relationship (SAR) Analysis of this compound Analogs This table illustrates how SAR data can be organized to guide lead optimization.

| Analog Modification (Relative to Parent Compound) | Change in Activity (Hypothetical IC₅₀) | Interpretation |

|---|---|---|

| Replacement of Thioamide with Amide | 10-fold Decrease | The sulfur atom in the thioamide group is critical for activity. |

| Addition of a Methyl group at Piperidine C4-position | 2-fold Increase | Substitution at this position is tolerated and may enhance binding. |

| Replacement of N-Acetyl with N-Benzoyl | 5-fold Decrease | A bulky aromatic group at this position is detrimental to activity. |

| Isomer: 3-carbothioamide instead of 2-carbothioamide | No Activity | The specific substitution pattern at the C2 position is essential. |

Compound List

Future Research Trajectories and Potential Applications

Rational Design of Next-Generation Analogues

The strategic design of next-generation analogues of 1-Acetylpiperidine-2-carbothioamide is a key area of future research. By systematically modifying its chemical structure, scientists aim to enhance its therapeutic properties and develop compounds with improved efficacy and specificity. This approach involves a deep understanding of the compound's structure-activity relationship (SAR), which dictates how its chemical makeup influences its biological effects.

One promising strategy involves the synthesis of a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(piperazin-1-yl)acetamides. This process starts with the reaction of 2-bromo-1-(4-substituted phenyl)ethan-1-ones with N-substituted thioureas, followed by a reaction with piperazine (B1678402) and subsequent N-acetylation or N-benzoylation. This method allows for the creation of a diverse library of analogues with varying substituents, which can then be screened for desired biological activities.

Another avenue of exploration is the synthesis of novel piperidine (B6355638) derivatives containing a 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) moiety. These heterocyclic systems are known to be pharmacologically active, and their incorporation into the this compound scaffold could lead to the discovery of compounds with unique therapeutic profiles.

Exploration of Emerging Biological Targets

A primary focus of future research will be the identification and validation of novel biological targets for this compound and its derivatives. While initial studies have hinted at its potential, a comprehensive understanding of its molecular interactions is still in its infancy.

Researchers are particularly interested in exploring the compound's potential as an antimicrobial agent. The synthesis of new piperidine derivatives bearing 1,2,4-triazole and 1,3,4-thiadiazole moieties has yielded compounds with promising antibacterial and antifungal activities. Further investigation into the mechanism of action against various microbial strains is a critical next step.

Beyond its antimicrobial potential, the exploration of other biological targets is warranted. This includes investigating its effects on specific enzymes, receptors, and signaling pathways that are implicated in various diseases. High-throughput screening assays, coupled with computational modeling, will be instrumental in identifying these new targets.

Integration of Advanced Omics Technologies

The integration of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, will provide a systems-level understanding of the biological effects of this compound. These powerful tools can reveal global changes in gene expression, protein levels, and metabolic profiles in response to compound treatment.

For instance, proteomics can be used to identify the direct protein targets of the compound, while metabolomics can shed light on the metabolic pathways it perturbs. This wealth of data will not only help to elucidate its mechanism of action but also to identify potential biomarkers for its efficacy and to predict potential off-target effects.

Development of Advanced Research Tools and Probes

To facilitate a deeper understanding of its biological function, the development of advanced research tools and probes derived from this compound is crucial. These tools can be used to visualize and track the compound's distribution and interaction with its targets in living cells and organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.